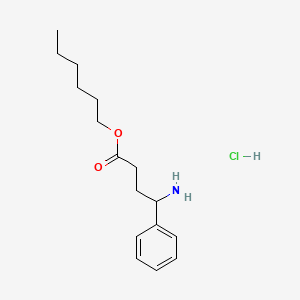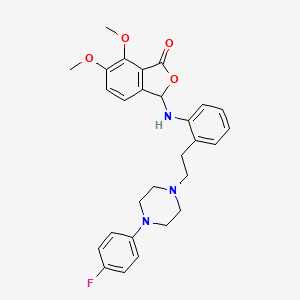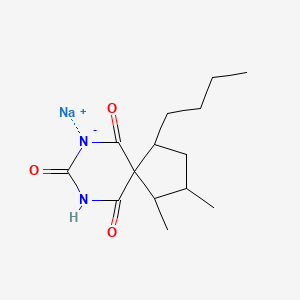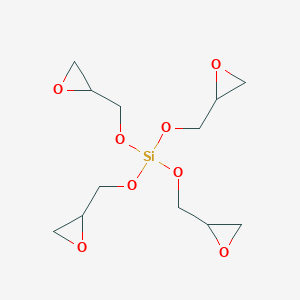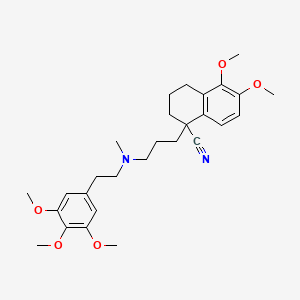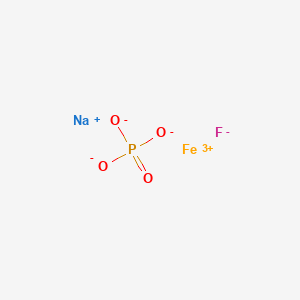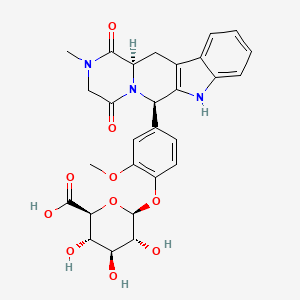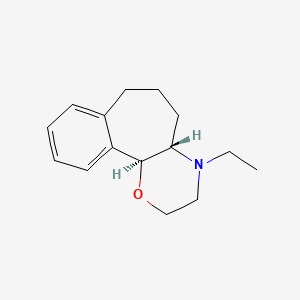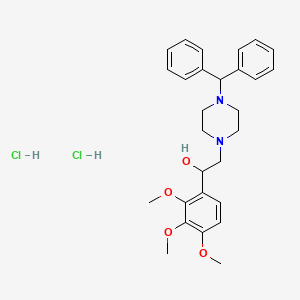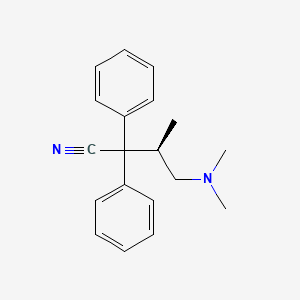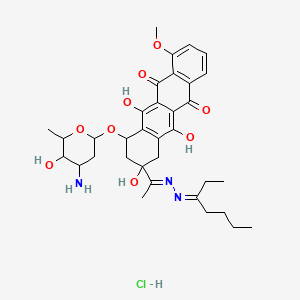
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1-ethylpentylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride (8S-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1-ethylpentylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride (8S-cis)- is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potent biological activities and is often studied for its potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Naphthacenedione Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tetrahydro Group: This step requires hydrogenation reactions using catalysts like palladium on carbon.
Glycosylation: The attachment of the 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl group is achieved through glycosylation reactions, often using glycosyl donors and acceptors in the presence of a catalyst.
Hydrazone Formation: The hydrazono group is introduced by reacting the intermediate with hydrazine derivatives.
Methoxylation and Hydroxylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Oxidized derivatives with additional ketone or carboxyl groups.
Reduction Products: Reduced derivatives with additional hydrogen atoms.
Substitution Products: Compounds with substituted functional groups, such as ethers or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Chemistry: Used as a building block for more complex molecules.
Analytical Chemistry: Studied for its unique spectroscopic properties.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Therapeutic Potential: Explored for its potential use in treating various diseases, including cancer and bacterial infections.
Industry
Pharmaceutical Industry: Used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The mechanism often involves:
Binding to DNA or RNA: Interfering with the replication or transcription processes.
Inhibition of Enzymes: Blocking the activity of enzymes critical for cellular functions.
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Doxorubicin: Another anthracycline antibiotic with similar structure and function.
Daunorubicin: Shares structural similarities and is used in similar therapeutic contexts.
Uniqueness
Structural Complexity: The presence of unique functional groups and stereochemistry.
Biological Activity: Exhibits distinct biological activities compared to its analogs.
This detailed article provides a comprehensive overview of 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1-ethylpentylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride (8S-cis)-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
128948-03-8 |
|---|---|
Fórmula molecular |
C34H44ClN3O9 |
Peso molecular |
674.2 g/mol |
Nombre IUPAC |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[(E)-N-[(E)-heptan-3-ylideneamino]-C-methylcarbonimidoyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C34H43N3O9.ClH/c1-6-8-10-18(7-2)37-36-17(4)34(43)14-20-26(23(15-34)46-24-13-21(35)29(38)16(3)45-24)33(42)28-27(31(20)40)30(39)19-11-9-12-22(44-5)25(19)32(28)41;/h9,11-12,16,21,23-24,29,38,40,42-43H,6-8,10,13-15,35H2,1-5H3;1H/b36-17+,37-18+; |
Clave InChI |
AJXLOFGPKMDGFD-PYDPOYFBSA-N |
SMILES isomérico |
CCCC/C(=N/N=C(\C)/C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)/CC.Cl |
SMILES canónico |
CCCCC(=NN=C(C)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



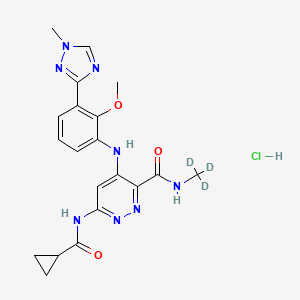
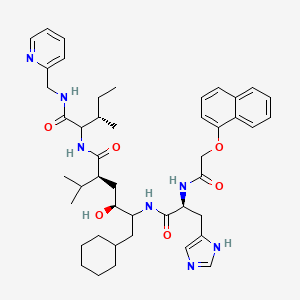
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
